tert-Butyl (4-amino-2-methoxyphenyl)carbamate
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Overview
Description
tert-Butyl (4-amino-2-methoxyphenyl)carbamate is an organic compound that features a tert-butyl carbamate group attached to a 4-amino-2-methoxyphenyl moiety This compound is often used in organic synthesis, particularly in the protection of amino groups during chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (4-amino-2-methoxyphenyl)carbamate typically involves the reaction of 4-amino-2-methoxyaniline with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature. The general reaction scheme is as follows:
4-amino-2-methoxyaniline+Boc2O→tert-Butyl (4-amino-2-methoxyphenyl)carbamate
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (4-amino-2-methoxyphenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of 4-amino-2-hydroxyphenylcarbamate.
Reduction: Formation of 4-amino-2-methoxyphenylcarbamate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
tert-Butyl (4-amino-2-methoxyphenyl)carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amino acids and peptides during synthesis.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of drug candidates and therapeutic agents.
Industry: Applied in the production of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of tert-Butyl (4-amino-2-methoxyphenyl)carbamate primarily involves its role as a protecting group. The Boc group protects the amino functionality during chemical reactions, preventing unwanted side reactions. The Boc group can be removed under mild acidic conditions, revealing the free amino group for further functionalization. The molecular targets and pathways involved depend on the specific application and the nature of the compound being synthesized.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (4-amino-2-methylphenyl)carbamate
- tert-Butyl (4-amino-2-hydroxyphenyl)carbamate
- tert-Butyl (4-amino-2-ethoxyphenyl)carbamate
Uniqueness
tert-Butyl (4-amino-2-methoxyphenyl)carbamate is unique due to the presence of the methoxy group, which can influence its reactivity and solubility properties. The methoxy group can also participate in additional chemical transformations, providing versatility in synthetic applications.
Properties
IUPAC Name |
tert-butyl N-(4-amino-2-methoxyphenyl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3/c1-12(2,3)17-11(15)14-9-6-5-8(13)7-10(9)16-4/h5-7H,13H2,1-4H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUSDXMQVJPPUTH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1)N)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20640705 |
Source
|
Record name | tert-Butyl (4-amino-2-methoxyphenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20640705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
190851-19-5 |
Source
|
Record name | tert-Butyl (4-amino-2-methoxyphenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20640705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl N-(4-amino-2-methoxyphenyl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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